molecular formula C5H10N2 B2729067 Tert-butylcyanamide CAS No. 36668-76-5

Tert-butylcyanamide

Cat. No.: B2729067
CAS No.: 36668-76-5
M. Wt: 98.149
InChI Key: IBQCYUBVFOFMRI-UHFFFAOYSA-N
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Description

Tert-butylcyanamide is an organic compound with the molecular formula C5H10N2 It is a derivative of cyanamide, where the hydrogen atoms are replaced by a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butylcyanamide can be synthesized through the reductive cleavage of N,N’-di-tert-butylcarbodiimide. This process involves the use of a highly reducing agent, such as a gadolinium(II) complex, which facilitates the cleavage of the N-C bond, resulting in the formation of this compound .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Tert-butylcyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively studied.

    Reduction: Reductive cleavage is a primary method for its synthesis, indicating its susceptibility to reduction reactions.

    Substitution: this compound can participate in substitution reactions, where the cyanamide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Gadolinium(II) complexes or other strong reducing agents.

    Substitution: Various nucleophiles can be used to substitute the cyanamide group.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

Tert-butylcyanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butylcyanamide involves its interaction with molecular targets through its cyanamide group. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical pathways, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

    Cyanamide (NH2CN): The parent compound of tert-butylcyanamide, known for its use in fertilizers and chemical synthesis.

    N,N’-di-tert-butylcarbodiimide: A precursor in the synthesis of this compound.

    Trimethylsilyl cyanide: Another cyanamide derivative used in organic synthesis.

Uniqueness: this compound is unique due to its tert-butyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in coordination chemistry and other applications where specific reactivity is required.

Properties

IUPAC Name

tert-butylcyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-5(2,3)7-4-6/h7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQCYUBVFOFMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36668-76-5
Record name tert-Butylcyanamide
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